Oxirane, (2-chlorophenyl)-, (2R)-
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Overview
Description
Oxirane, (2-chlorophenyl)-, (2R)-, also known as 2-chlorophenyl oxirane, is an organic compound with the chemical formula C6H5ClO. It is a colorless, volatile liquid with a sweet, ether-like odor. Oxirane is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reactant in organic synthesis and as an intermediate in the production of other compounds.
Scientific Research Applications
Environmental Impact and Degradation
Research on chlorophenols, including compounds similar to Oxirane, (2-chlorophenyl)-, (2R)-, has primarily focused on their environmental impact, particularly their role as precursors to more toxic compounds and their degradation pathways. For instance, chlorophenols have been identified as significant precursors to dioxins in chemical and thermal processes, notably in Municipal Solid Waste Incineration (MSWI). Studies have highlighted the correlation between chlorophenols and dioxin concentrations, proposing pathways through which chlorophenols may undergo transformation into dioxins under certain conditions. These transformations include oxidative conversion, hydrolysis, de novo synthesis, and other reactions facilitated by incomplete combustion processes (Peng et al., 2016).
Another critical aspect of chlorophenol research involves examining their degradation, particularly through natural attenuation processes in the environment, such as in hyporheic zones where groundwater and surface water interact. This research emphasizes the potential of these zones to act as natural bioreactors, where biogeochemical processes might reduce or eliminate chlorophenol concentrations, thus mitigating their impact on aquatic ecosystems (Weatherill et al., 2018).
Applications in Polymer Chemistry
Beyond environmental concerns, research into Oxirane compounds, closely related to the chlorophenol family, has explored their utility in synthesizing valuable polymers. For example, the copolymerization of carbon dioxide with oxiranes, including compounds structurally related to Oxirane, (2-chlorophenyl)-, (2R)-, has been investigated as a method to produce polycarbonates. This approach not only offers a pathway to valuable polymeric materials but also contributes to carbon capture and utilization efforts, turning a potent greenhouse gas into useful products. The efficiency of these reactions often hinges on the development of effective catalysts, underscoring the intersection of catalysis and environmental chemistry in research on Oxirane compounds (Ang et al., 2015).
Toxicity and Environmental Health
The toxicity of chlorophenols, compounds related to Oxirane, (2-chlorophenyl)-, (2R)-, to aquatic organisms and potential mechanisms underlying these effects have also been a significant area of study. Chlorophenols can cause oxidative stress, disrupt endocrine function, and induce apoptosis in fish, highlighting the ecological risks associated with their presence in the environment. Understanding these mechanisms is crucial for assessing the environmental health implications of chlorophenol contamination and developing strategies to mitigate these impacts (Ge et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of enantioselective hydrolysis of epoxides like styrene oxide?
A1: Enantioselective hydrolysis is crucial because enantiomers (mirror image molecules) of a chiral compound can have different biological activities. [, , ] For example, one enantiomer might be pharmacologically active while the other is inactive or even toxic. Epoxide hydrolases that show enantioselectivity can be used to produce enantiomerically pure epoxides or their corresponding diols, which are valuable building blocks for pharmaceuticals and other fine chemicals.
Q2: How does the structure of the styrene oxide derivative affect its interaction with the epoxide hydrolase enzyme?
A2: While the provided papers don't delve into specific structure-activity relationships, it is known that the substituents on the aromatic ring of styrene oxide derivatives can influence the enzyme's binding affinity and catalytic efficiency. [, ] Factors like steric hindrance (size of the substituent) and electronic effects (electron-donating or withdrawing nature of the substituent) can impact the enzyme-substrate interaction and ultimately the enantioselectivity of the hydrolysis reaction.
Q3: What are the potential applications of these novel epoxide hydrolases in biocatalysis?
A3: The newly isolated Sphingopyxis sp. and Sphingorhabdus sp. exhibiting epoxide hydrolase activity hold promise for various biocatalytic applications. [, , ] These enzymes could be employed for:
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